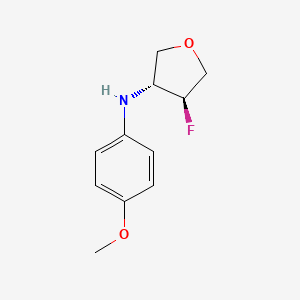![molecular formula C11H13F2NO B1485632 trans-2-{[(2,6-Difluorophenyl)methyl]amino}cyclobutan-1-ol CAS No. 1867310-93-7](/img/structure/B1485632.png)
trans-2-{[(2,6-Difluorophenyl)methyl]amino}cyclobutan-1-ol
Overview
Description
Trans-2-{[(2,6-Difluorophenyl)methyl]amino}cyclobutan-1-ol, or TDPACB, is a cyclic organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in various experiments and studies, including biochemical, physiological, and medicinal research. TDPACB has a unique structure and chemical properties that make it an attractive molecule for research.
Scientific Research Applications
Synthesis and Structural Analysis
Cyclobutane derivatives, including amino acids and diols, have been extensively studied for their unique structural characteristics and synthetic potential. The stereoselective synthesis of these compounds demonstrates the ability to create highly rigid structures, which can be incorporated into peptides and other molecular frameworks (Izquierdo et al., 2005; Pérez-Fernández et al., 2008). These findings are significant for the synthesis of cyclobutane-based compounds like trans-2-{[(2,6-Difluorophenyl)methyl]amino}cyclobutan-1-ol, highlighting the potential for creating novel, rigid structures with specific stereochemical configurations.
Biomedical Applications
Research into cyclobutane analogs of common biomolecules, such as GABA (gamma-aminobutyric acid), demonstrates the potential of cyclobutane derivatives in biomedical research. For example, cyclobutane analogs of GABA have been synthesized and evaluated for their biological activity, indicating that such compounds can mimic or modulate the activity of neurotransmitters in the brain (Allan et al., 1980). This suggests potential applications of cyclobutane derivatives, including trans-2-{[(2,6-Difluorophenyl)methyl]amino}cyclobutan-1-ol, in the development of new therapeutics targeting the central nervous system.
Material Science and Organic Chemistry
Cyclobutane derivatives have also been explored for their applications in material science and as intermediates in organic synthesis. The synthesis of novel cyclobutane-containing scaffolds has opened avenues for creating surfactants, gelators, and ligands for metal cations, with potential uses in biomedical and material science applications (Illa et al., 2019). This highlights the versatility of cyclobutane derivatives in various scientific fields, underscoring the potential utility of trans-2-{[(2,6-Difluorophenyl)methyl]amino}cyclobutan-1-ol in creating functional materials and novel chemical entities.
properties
IUPAC Name |
(1R,2R)-2-[(2,6-difluorophenyl)methylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-8-2-1-3-9(13)7(8)6-14-10-4-5-11(10)15/h1-3,10-11,14-15H,4-6H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUUAOWFEYDJDJ-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=C(C=CC=C2F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCC2=C(C=CC=C2F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{[(2,6-Difluorophenyl)methyl]amino}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,10,10-Trimethyl-5-(prop-2-yn-1-yl)-3,4,5-triazatricyclo[5.2.1.0^{2,6}]deca-2(6),3-diene](/img/structure/B1485549.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485552.png)
![(3R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485553.png)
![(3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine](/img/structure/B1485556.png)
![3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1485558.png)
![1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B1485559.png)
![2-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B1485560.png)
![(3R,4R)-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485562.png)
![tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate](/img/structure/B1485563.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-3,5-dimethylaniline](/img/structure/B1485564.png)

![1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B1485568.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1485570.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine](/img/structure/B1485571.png)